molecular formula C12H14ClN3O2S B2860879 N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 900942-50-9

N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2860879
CAS RN: 900942-50-9
M. Wt: 299.77
InChI Key: SDIYPUNQIKHXGB-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. The “N-(4-chlorobenzyl)” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine substitution at the 4th position. The “1,3-dimethyl-1H-pyrazole” indicates a pyrazole ring (a five-membered ring with two nitrogen atoms) with methyl groups (CH3) attached at the 1st and 3rd positions. The “4-sulfonamide” suggests a sulfonamide group (SO2NH2) attached at the 4th position .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific synthesis process and the stereochemistry of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzyl group might undergo electrophilic aromatic substitution reactions, and the sulfonamide group could participate in reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Research on similar sulfonamide compounds has led to the discovery of their significant antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and found to possess high antibacterial activities against several pathogens (Azab, Youssef, & El-Bordany, 2013). Another study focused on synthesizing pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, revealed their potential as carbonic anhydrase and acetylcholinesterase inhibitors, while exhibiting low cytotoxicity (Ozmen Ozgun et al., 2019).

Cyclooxygenase-2 Inhibition

The synthesis and biological evaluation of 1,5-diarylpyrazole class derivatives, including similar sulfonamide compounds, have identified their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. This research has paved the way for the development of new therapeutic agents for inflammatory diseases (Penning et al., 1997).

Chemical Synthesis Enhancements

Advancements in chemical synthesis methods have also been reported, where a sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This method has proven particularly useful in the synthesis of pyrazole-4-sulfonamides, demonstrating the compound's relevance in facilitating chemical reactions (Tucker, Chenard, & Young, 2015).

Hybrid Compound Development

Research has also explored the creation of sulfonamide-based hybrid compounds, highlighting their pharmacological significance across various medical applications due to their antibacterial, anti-carbonic anhydrase, and antitumor properties, among others. This underscores the flexibility and wide-ranging potential of sulfonamide derivatives in drug development (Ghomashi et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for various uses based on the properties of its functional groups, such as potential medicinal applications for the sulfonamide group .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIYPUNQIKHXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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